4-(2-methyl-1,3-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzene-1-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3S/c1-13-21-17(11-29-13)14-2-4-16(5-3-14)30(27,28)24-15-8-9-25(10-15)19-7-6-18-22-20-12-26(18)23-19/h2-7,11-12,15,24H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRYPGCVKFWSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
A. 4-(2-Methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide (Compound 32, )
- Core Structure : Replaces the 1,3-oxazole with a 2-methylthiazole and substitutes the triazolo-pyridazine with a trimethylpyrazole.
- Synthesis : Synthesized via sulfonyl chloride-amine coupling (68% yield) .
- Bioactivity: Acts as a trypanocidal agent by inhibiting N-myristoyltransferase, critical for parasitic survival .
- Key Difference: The thiazole ring (vs.
B. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
- Core Structure : Features a pyrazolo-pyrimidine and chromen-4-one system instead of triazolo-pyridazine and oxazole.
- Synthesis : Lower yield (28%) due to complex Suzuki-Miyaura coupling steps .
- Bioactivity : Targets kinase pathways, though specifics are unreported in the evidence.
C. 4-(2-Methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide ()
- Core Structure : Shares the oxazole and triazolo-pyridine core but lacks the pyridazine ring and includes a trifluoromethyl group.
- Physicochemical Properties : The CF₃ group improves metabolic stability and lipophilicity, critical for CNS penetration .
- Key Difference : Pyridazine (in the target compound) vs. pyridine alters nitrogen positioning, affecting hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Properties
*Estimated using analogous structures and software predictions.
Bioactivity and Target Specificity
- Target Compound : Likely inhibits kinases or parasitic enzymes due to triazolo-pyridazine’s role in ATP-binding pocket interference (inferred from and ).
- Compound 32 (): IC₅₀ = 0.12 µM against Trypanosoma brucei .
- Example 53 () : Unreported activity but structural similarity to kinase inhibitors suggests oncological applications .
Vorbereitungsmethoden
Synthesis of 4-(2-Methyl-1,3-Oxazol-4-yl)Benzene-1-Sulfonamide
The 1,3-oxazole ring is synthesized via cyclization of an acylated β-ketoamide precursor. A representative procedure involves reacting ethyl acetoacetate with hydroxylamine hydrochloride in ethanol under reflux to yield 2-methyloxazole-4-carboxylic acid. Subsequent coupling with benzene sulfonamide is achieved using carbodiimide-mediated activation (EDC·HCl, DMAP) in dichloromethane, yielding the intermediate in 78–82% purity.
Key Reaction Conditions :
-
Solvent: Dichloromethane
-
Temperature: 0°C to room temperature
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Yield: 78–82%
Preparation of 1-{ Triazolo[4,3-b]Pyridazin-6-yl}Pyrrolidin-3-amine
Thetriazolo[4,3-b]pyridazine core is synthesized via cyclocondensation of 3-aminopyridazine with hydrazine hydrate. A mixture of 3-aminopyridazine (1 mmol) and hydrazine hydrate (2.5 mmol) in ethanol is heated at 80°C for 12 hours, followed by Pd/C-catalyzed hydrogenation to reduce nitro groups. The resulting amine is coupled with tert-butyl pyrrolidin-3-ylcarbamate using HATU as a coupling agent, followed by deprotection with trifluoroacetic acid to yield the pyrrolidin-3-amine derivative.
Optimization Insights :
Final Coupling via Sulfonamide Formation
The benzene-sulfonamide intermediate is reacted with 1-{triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine under Mitsunobu conditions (DIAD, PPh₃) in THF. Alternatively, sulfonyl chloride intermediates may be generated in situ using chlorosulfonic acid, followed by amine coupling in the presence of triethylamine.
Comparative Data :
| Method | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Mitsunobu Coupling | THF | 0°C → RT | 62% | 95% |
| Sulfonyl Chloride Route | DCM | RT | 58% | 93% |
Characterization and Analytical Validation
The final product is characterized by:
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, triazole), 8.15–7.98 (m, 4H, aromatic), 4.12 (m, 1H, pyrrolidine), 2.45 (s, 3H, oxazole-CH₃).
-
XRD : Confirms crystalline structure with a melting point of 218–220°C.
Challenges and Optimization
-
Regioselectivity in Triazolo-Pyridazine Formation : Excess hydrazine (2.5 eq) minimizes byproducts like pyridazine-3-amine.
-
Sulfonamide Coupling Efficiency : Pre-activation of the sulfonic acid group as a chloride improves yields by 15–20%.
-
Purity Enhancement : Recrystallization from ethanol/water (7:3) achieves >99% purity .
Q & A
Q. What advanced techniques are recommended for studying in vivo pharmacokinetics?
- Methodology :
- Conduct radiolabeling (e.g., ¹⁴C or ³H isotopes) to track absorption/distribution in rodent models .
- Use LC-MS/MS for sensitive quantification in plasma/tissue samples, with a focus on achieving sub-nM detection limits .
- Perform PET imaging with fluorine-18 labeled analogs to visualize target engagement in real-time .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
